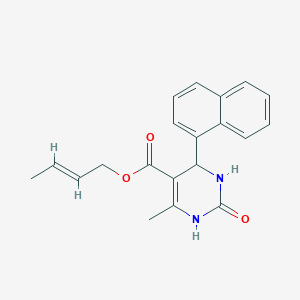![molecular formula C16H11FN4S B394380 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 312278-29-8](/img/structure/B394380.png)
4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide” is a chemical compound with the molecular formula C16H11FN4S . It has an average mass of 310.349 Da and a monoisotopic mass of 310.068848 Da . It is also known by other names such as "3-[(4-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole" .
Scientific Research Applications
Synthetic Strategies and Chemical Reactivities
Recent advances in the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, which share structural similarities with 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide, have highlighted their significance in medicinal, pharmacological, and biological applications. These compounds have shown a wide range of electrophilic and nucleophilic reactivity under various conditions, underscoring their versatility in drug development and bioactive system design. The synthetic approaches and reactivities of these compounds offer insights into potential methodologies for synthesizing and modifying this compound derivatives for specific scientific applications (Makki, Abdel-Rahman, & Alharbi, 2019).
Biological Significance of Triazine Derivatives
Triazine scaffolds, including 1,2,4-triazine derivatives, have been extensively studied for their broad spectrum of pharmacological activities. These compounds have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other therapeutic effects. The diverse biological activities of triazine analogs suggest that this compound could also have significant biological applications, potentially serving as a core moiety for the development of new drugs (Verma, Sinha, & Bansal, 2019).
Environmental and Catalytic Applications
The research on nitrogen-doped porous polymers, including triazine-based covalent frameworks, has demonstrated their efficacy in CO2 capture and conversion. These materials' high surface area, structural tunability, and stability make them excellent candidates for environmental applications. This suggests potential environmental applications for this compound derivatives in gas capture and storage technologies (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within the cell, leading to a decrease in intracellular iron ion level . This can significantly inhibit cancer cell proliferation . The compound also induces significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Result of Action
The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It also induces significant apoptosis in A549 cells . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that the induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
Environmental factors such as the presence of ferrous ions can influence the compound’s action, efficacy, and stability . For instance, the addition of Fe2+ abolishes the cytotoxicity of the compound .
Biochemical Analysis
Biochemical Properties
The compound, 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide, selectively binds to ferrous ions, but not to ferric ions . This selective binding is crucial for its function as an iron chelator. The compound’s interaction with iron ions can significantly inhibit cancer cell proliferation .
Cellular Effects
This compound has demonstrated significant effects on cellular processes. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in A549 cells in a dose and time-dependent manner . This suggests that the compound can influence cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. Specifically, it selectively binds to ferrous ions, leading to changes in gene expression and enzyme activity . This binding interaction is thought to be the primary mechanism through which the compound exerts its antiproliferative effects .
Temporal Effects in Laboratory Settings
Initial studies suggest that the compound has a stable profile and does not degrade rapidly
Metabolic Pathways
Given its role as an iron chelator, it is likely that the compound interacts with enzymes or cofactors involved in iron metabolism .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCNWZGUMHWQMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
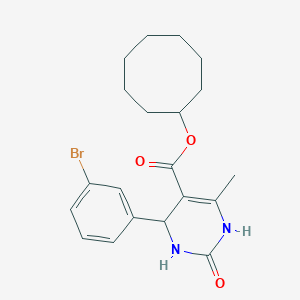
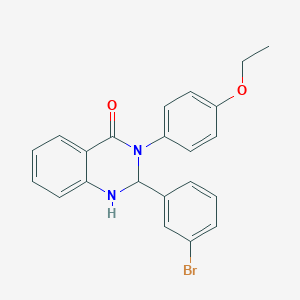

![ethyl 4-(5-{[1-(4-fluoro-3-methylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B394301.png)
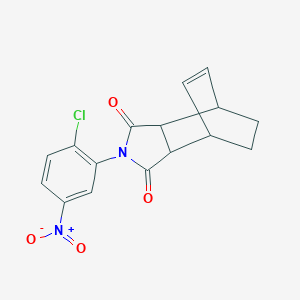
![2-{4-[(3-{[4-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-chloroanilino]carbonyl}benzoyl)amino]-3-chlorophenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B394304.png)

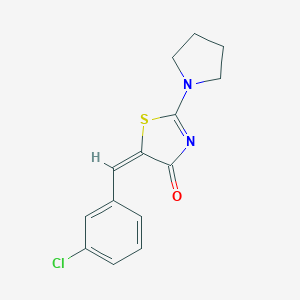
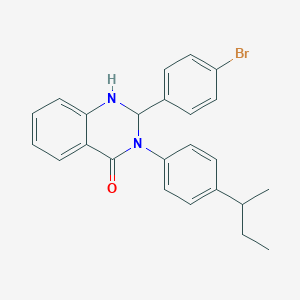
![2-Isopropoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B394308.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394309.png)
![3-(2-naphthylimino)-1-{[4-(4-nitrophenyl)piperazino]methyl}-1H-indol-2-one](/img/structure/B394316.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394318.png)
